Ethyl 2-chloroquinazoline-4-carboxylate

Description

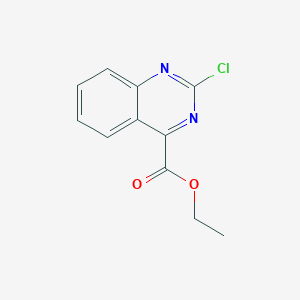

Ethyl 2-chloroquinazoline-4-carboxylate (CAS: 1092352-52-7) is a heterocyclic organic compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of 236.65 g/mol . It features a quinazoline core substituted with a chlorine atom at position 2 and an ethyl ester group at position 3. This compound is typically stored under inert conditions (2–8°C) due to its sensitivity to hydrolysis and oxidation . Its primary applications include serving as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anticancer agents. Safety data indicate hazards such as skin irritation (H315), eye irritation (H319), and respiratory sensitivity (H335) .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-chloroquinazoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-10(15)9-7-5-3-4-6-8(7)13-11(12)14-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQNJTKSLRIEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681037 | |

| Record name | Ethyl 2-chloroquinazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-52-7 | |

| Record name | 4-Quinazolinecarboxylic acid, 2-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloroquinazoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to Quinazolin-4(3H)-one

- Starting Material: Anthranilic acid

- Reagent: Formamide

- Conditions: Heating at 120°C

- Outcome: Formation of quinazolin-4(3H)-one via intramolecular cyclization

This step is a well-established method to construct the quinazoline core, where formamide acts both as a solvent and a reagent facilitating ring closure.

Chlorination to 2-Chloroquinazoline-4-carboxylate

- Reagent: Phosphorus oxychloride (POCl3), freshly distilled

- Solvent: Dry dimethylformamide (DMF)

- Conditions: Reflux for approximately 7 hours with triethylamine as a base

- Outcome: Conversion of quinazolin-4(3H)-one to 2-chloroquinazoline-4-carboxylate

Phosphorus oxychloride serves to replace the 4-oxo group with a chlorine atom, a critical step to activate the quinazoline ring for further substitution reactions.

Esterification to Ethyl Ester

- Reagent: Ethyl chloroformate or ethanol in the presence of a base such as triethylamine

- Conditions: Reflux or stirring under controlled temperature

- Outcome: Formation of this compound via esterification of the carboxylic acid group

This step introduces the ethyl ester moiety, enhancing the compound’s lipophilicity and potential biological activity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Anthranilic acid + formamide | 120°C | Several hours | High (typically >70%) | Requires dry conditions |

| Chlorination | POCl3 + DMF + TEA | Reflux (~130°C) | ~7 hours | Moderate to high | Freshly distilled POCl3 improves yield |

| Esterification | Ethyl chloroformate + TEA | Reflux or room temp | 3-10 hours | Variable (60-80%) | Control of stoichiometry critical |

Alternative and Supporting Methods

Use of Chlorosulfonic Acid: For related quinazoline derivatives, chlorosulfonic acid treatment at 60°C for 7 days has been reported to introduce sulfonyl chlorides, which can be further transformed, but this is less common for this compound specifically.

Nucleophilic Substitution: The chloro group at position 2 can undergo nucleophilic substitution with amines or other nucleophiles under reflux with triethylamine, allowing diversification of the quinazoline scaffold.

Purification: Typically involves extraction with ethyl acetate or dichloromethane, drying over sodium sulfate, filtration, and solvent removal under reduced pressure. Final purification by column chromatography using silica gel with hexane/ethyl acetate mixtures is standard.

Research Findings and Characterization

-

- ¹H NMR and ¹³C NMR confirm the quinazoline ring and ethyl ester moiety.

- IR spectroscopy shows characteristic ester carbonyl stretching near 1720 cm⁻¹.

- Mass spectrometry confirms molecular weight consistent with C11H8ClN2O2.

Yield and Purity: Optimized reaction conditions with freshly distilled reagents and controlled reflux times yield high purity compounds suitable for further biological testing.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | Anthranilic acid |

| Key Reagents | Formamide, phosphorus oxychloride, ethyl chloroformate, triethylamine |

| Solvents | Formamide, dry DMF, ethyl acetate, dichloromethane |

| Temperature Range | 120°C (cyclization), reflux (~130°C) (chlorination), reflux or room temp (esterification) |

| Reaction Times | Several hours (cyclization), ~7 hours (chlorination), 3–10 hours (esterification) |

| Purification | Extraction, drying, filtration, column chromatography |

| Typical Yields | 60–80% overall |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroquinazoline-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The quinazoline ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or ethanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.

Oxidation and Reduction: Reagents like potassium permanganate for oxidation or sodium borohydride for reduction.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinazoline derivatives.

Hydrolysis: Formation of 2-chloroquinazoline-4-carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced quinazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-chloroquinazoline-4-carboxylate is recognized for its pharmacological properties, particularly as a precursor in the synthesis of biologically active compounds. Quinazoline derivatives are known for their diverse biological activities, including:

- Anticancer Activity : Quinazoline derivatives exhibit significant activity against various cancer cell lines. For instance, studies have shown that modifications to the quinazoline structure can enhance cytotoxicity against tumor cells.

- Antimicrobial Properties : Research indicates that certain derivatives of quinazoline demonstrate antimicrobial activity. This compound can serve as a scaffold for developing new antimicrobial agents.

- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it valuable in drug design.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Synthesis of Quinazoline Derivatives : this compound can be used to synthesize more complex quinazoline derivatives through nucleophilic substitution reactions.

- Functionalization Reactions : The presence of the chlorine atom makes it amenable to further functionalization, allowing chemists to introduce diverse functional groups that can enhance biological activity or alter physical properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Ethyl 4-chloroquinazoline-2-carboxylate | 0.74 | Different chlorine position; potential for varied reactivity |

| Ethyl 2,4-dichloroquinazoline-6-carboxylate | 0.67 | Contains two chlorine atoms; may exhibit enhanced biological activity |

| Ethyl 2-chloropyrimidine-4-carboxylate | 0.67 | Pyrimidine instead of quinazoline; distinct pharmacological properties |

| Mthis compound | 0.66 | Methyl group instead of ethyl; affects solubility and reactivity |

| Ethyl 3-aminoquinoline-2-carboxylate | 0.68 | Presence of an amino group; different biological activities possible |

This comparison illustrates how subtle variations in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies

- Anticancer Activity Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound derivatives against breast cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound.

- Antimicrobial Screening : In another research article, derivatives of this compound were screened for antimicrobial activity against various pathogens. The study found promising results, suggesting further exploration into its use as an antimicrobial agent.

- Enzyme Inhibition Research : A recent investigation focused on the enzyme inhibition capabilities of this compound, revealing its potential as a lead compound for developing new inhibitors targeting specific pathways involved in cancer progression.

Mechanism of Action

The mechanism of action of ethyl 2-chloroquinazoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, disrupting biological pathways. The chlorine and ester groups play crucial roles in its binding affinity and specificity, interacting with target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Positional Isomers in the Quinazoline Series

- Ethyl 4-chloroquinazoline-7-carboxylate (CAS: 1241725-79-0): Shares the same molecular formula (C₁₁H₉ClN₂O₂) and weight (236.65 g/mol) as the target compound but differs in substituent positions (chlorine at position 4, ester at position 7) . For instance, the 4-chloro substituent may exhibit different leaving-group behavior compared to the 2-chloro isomer.

Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS: 1189106-02-2):

- Molecular formula C₁₁H₈ClFN₂O₂ (MW: 254.64 g/mol ) .

- Impact : The addition of fluorine at position 7 enhances electronegativity and metabolic stability, making this derivative more resistant to oxidative degradation. Fluorine’s electron-withdrawing effect also increases the electrophilicity of the quinazoline core, favoring interactions with biological targets like enzyme active sites.

Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate (CID: 45599702):

- Molecular formula C₁₁H₈BrClN₂O₂ (MW: 330.55 g/mol ) .

- Impact : Bromine’s larger atomic radius and polarizability compared to chlorine may improve binding affinity in halogen-bonding interactions. This compound is likely more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent.

Heterocyclic Analogues with Thiazole and Oxazole Cores

- Ethyl 2-chlorothiazole-4-carboxylate (CAS: 41731-52-6): Molecular formula C₆H₅ClN₂O₂S (MW: 204.63 g/mol) . The sulfur atom in thiazole may participate in metal coordination, offering distinct catalytic applications.

- Ethyl 2-aminothiazole-4-carboxylate: Substitutes chlorine with an amino group (-NH₂), enhancing hydrogen-bonding capacity . Impact: The amino group increases solubility in polar solvents and improves bioavailability, making this derivative more suitable for drug delivery systems.

Ethyl 2-isopropyloxazole-4-carboxylate (CAS: 137267-49-3):

Esters with Varying Substituents

- Ethyl 4-chlorocinnamate: A cinnamate derivative with a chlorine substituent on the benzene ring .

- Ethyl 4-cyanobenzoate: Contains a cyano group (-CN) instead of chlorine, increasing electrophilicity . Impact: The cyano group facilitates nucleophilic attack, making this compound a versatile intermediate in cyanation reactions.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Ethyl 2-chloroquinazoline-4-carboxylate | 1092352-52-7 | C₁₁H₉ClN₂O₂ | 236.65 | 2-Cl, 4-COOEt |

| Ethyl 4-chloroquinazoline-7-carboxylate | 1241725-79-0 | C₁₁H₉ClN₂O₂ | 236.65 | 4-Cl, 7-COOEt |

| Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate | 1189106-02-2 | C₁₁H₈ClFN₂O₂ | 254.64 | 4-Cl, 7-F, 2-COOEt |

| Ethyl 2-chlorothiazole-4-carboxylate | 41731-52-6 | C₆H₅ClN₂O₂S | 204.63 | Thiazole core, 2-Cl, 4-COOEt |

Research Findings and Implications

- Substituent Position : Chlorine at position 2 in quinazoline derivatives favors nucleophilic displacement reactions, whereas position 4 substituents may stabilize resonance structures .

- Fluorine Effects : Fluorination at position 7 improves metabolic stability by reducing cytochrome P450-mediated oxidation, a critical factor in drug design .

- Heterocycle Core : Thiazole and oxazole derivatives exhibit reduced aromaticity compared to quinazoline, impacting their binding modes in biological systems .

Biological Activity

Ethyl 2-chloroquinazoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.65 g/mol. The compound features a quinazoline ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Refluxing with Hydrazine : This method involves refluxing the compound with hydrazine hydrate to obtain derivatives that exhibit enhanced biological activity.

- Nucleophilic Displacement : Utilizing nucleophilic displacement reactions to introduce functional groups that may enhance biological interactions.

These synthetic pathways are crucial for producing derivatives with tailored biological activities .

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit potent anticancer activities. For instance, related compounds have shown effective antiproliferative effects against various human cancer cell lines such as HepG-2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). In vitro studies reveal that these compounds can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways, including NFκB and caspase activation .

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain analogs possess significant activity against bacterial strains, making them potential candidates for antibiotic development. The introduction of chlorine and carboxylate groups enhances their interaction with microbial targets .

Case Studies

-

Study on Antiproliferative Activity : A recent study synthesized several analogs of quinazoline derivatives, including this compound. The results indicated that these compounds exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting their potential as effective anticancer drugs .

Compound Name IC50 (µg/mL) Cancer Cell Line This compound 2.03 ± 0.11 HepG-2 Thalidomide 11.26 ± 0.54 HepG-2 - Antimicrobial Evaluation : Another study assessed the antibacterial efficacy of this compound against common pathogens such as E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, highlighting its potential in treating bacterial infections.

Safety and Toxicity

While the biological activities of this compound are promising, safety data remains limited. General safety considerations suggest that it should be treated as potentially toxic until further research clarifies its safety profile .

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloroquinazoline-4-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation of substituted anthranilic acid derivatives with chloroacetylenic esters or through nucleophilic substitution reactions. Key steps include:

- Cyclocondensation : Reacting 2-aminobenzamide derivatives with ethyl chlorooxalate under reflux in anhydrous solvents (e.g., DMF or THF) to form the quinazoline core .

- Chlorination : Introducing the 2-chloro substituent via phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) . Optimization involves adjusting solvent polarity, temperature gradients, and stoichiometric ratios of reagents to maximize yield and purity. Monitoring via TLC or HPLC is critical for intermediate isolation .

Q. How can the purity and structural integrity of this compound be validated?

Use a multi-technique approach:

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ester carbonyl at ~165–170 ppm, chloro-quinazoline aromatic protons at 7.5–8.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) verification .

Q. What safety protocols are essential when handling this compound?

- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to minimize inhalation exposure .

- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent dermal/ocular contact .

- Waste Disposal : Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electrophilic centers:

- Fukui Functions (ƒ⁺) : Identify the C2 chlorine as the primary electrophilic site (ƒ⁺ > 0.15), favoring SNAr mechanisms .

- Transition State Analysis : Calculate activation energies for substitutions with amines or thiols to predict kinetic feasibility .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., DMSO vs. toluene) .

Q. What strategies resolve contradictions between spectral data and crystallographic results for this compound?

Discrepancies (e.g., NMR vs. X-ray bond lengths) require:

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering) via variable-temperature ¹H NMR .

- Hirshfeld Surface Analysis : Compare crystallographic packing forces (e.g., C–H⋯O interactions) with solution-state data .

- DFT-NMR Comparison : Optimize gas-phase and solvated structures using Gaussian, then compute chemical shifts with GIAO methodology .

Q. How can SHELX-based crystallographic refinement improve structural determination of derivatives?

Using SHELXL-2018:

- Twinned Data : Apply HKLF 5 input for twinned crystals; refine BASF parameters to correct for overlapping lattices .

- Disorder Modeling : Split occupancy of flexible ester groups (e.g., ethyl chains) with PART instructions .

- Validation : Use PLATON to check for missed symmetry (ADDSYM) and hydrogen-bonding consistency .

Q. What methodologies elucidate structure-activity relationships (SAR) for biological targets?

- Analog Synthesis : Modify the 4-carboxylate (e.g., methyl ester) and 2-chloro (e.g., fluoro, bromo) groups .

- In Vitro Assays : Screen analogs against kinase targets (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .

- Docking Studies : AutoDock Vina to predict binding modes in ATP-binding pockets (ΔG < −8 kcal/mol indicates high affinity) .

Data Conflict Resolution

Q. How should researchers address discrepancies in melting points reported across literature?

- DSC Analysis : Perform differential scanning calorimetry (heating rate 10°C/min) to identify polymorphic transitions .

- Recrystallization Trials : Test solvents (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs .

- PXRD : Compare experimental patterns with Cambridge Structural Database entries to confirm phase identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.